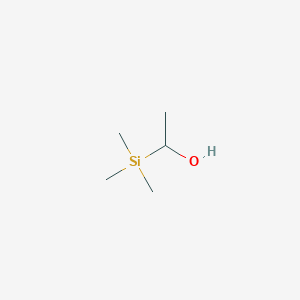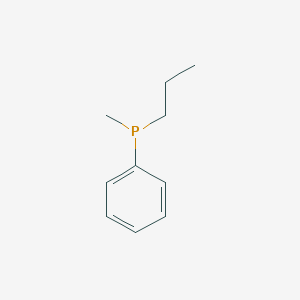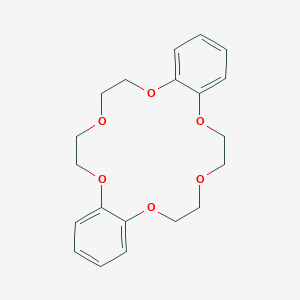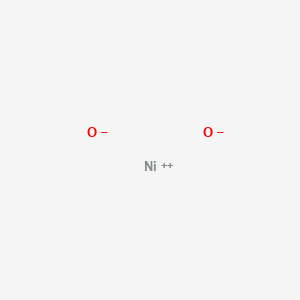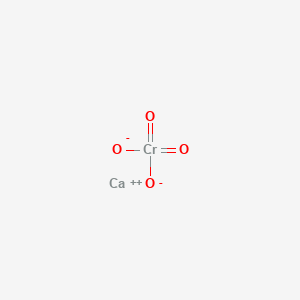
Calcium chromate
説明
Calcium chromate is an inorganic compound with the formula CaCrO4. It is a bright yellow solid which is normally found in the dihydrate form CaCrO4·2H2O . It is occasionally used as a pigment, but this usage is limited due to the very toxic and carcinogenic nature of hexavalent chromium compounds such as chromate salts .
Synthesis Analysis
Calcium chromate is formed from the salt metathesis reaction of sodium chromate and calcium chloride: Na2CrO4 + CaCl2 → CaCrO4 + 2 NaCl . In aqueous solution, the dihydrate is obtained, which loses water to afford the anhydrate at 200 °C .Molecular Structure Analysis
The molecular formula of calcium chromate is CaCrO4 . The compound crystallizes tetragonally, space group I41/amd, with a = 7.222 (2), c = 6.285 (1) Å, c/a = 0.8703 and Z = 4 . The structure comprises isolated, slightly distorted CrO4 tetrahedra (Cr-O = 1.646 (3) Å) which are connected with CaO8 dodecahedra (= 2.556 Å) by edge- and corner-sharing .Chemical Reactions Analysis
Calcium chromate is an oxidizer, oxidizing organic compounds (e.g., alcohols) or reducing agents (e.g., metals) to the corresponding carbonyl compounds or metal oxides while the chromium (VI) center in CaCrO4 is reduced to chromium (III) . Solid calcium chromate will react explosively with hydrazine .Physical And Chemical Properties Analysis
Calcium chromate is characterized by its yellowish crystal appearance, readily soluble in water, and slightly soluble in alcohol . It’s a strong oxidizer and reacts with acids to produce chromate salts and calcium salts . The molecular weight of calcium chromate is approximately 156.072 g/mol . It has a high melting point, around 2710 degrees Celsius, reflecting its inherent stability . The density of calcium chromate is around 3.12 g/cm3 .科学的研究の応用
Corrosion Inhibitor
Calcium chromate is primarily used as a corrosion inhibitor , especially in coatings for metallic surfaces . By preventing the oxidation of the metal, calcium chromate enhances the longevity of the material .
Pigmentation
Calcium chromate is used as a pigment in paints, providing a distinct yellow color . The high stability of calcium chromate allows the color to remain vibrant even under harsh conditions .
Flame Retardant
Calcium chromate is utilized as a flame retardant in certain types of plastics, reducing their flammability .
Chromium Electroplating
Calcium chromate has been utilized in chromium electroplating . This process involves the use of electricity to coat a thin layer of chromium onto a metal object.
Photochemical Processing
In the field of photochemical processing , calcium chromate plays a significant role . It is used in various processes that involve the interaction of light with chemicals.
Industrial Waste Treatment
Calcium chromate is used in industrial waste treatment . It helps in the neutralization and treatment of hazardous waste materials.
作用機序
Target of Action
Calcium chromate, an inorganic compound with the formula CaCrO4, primarily targets organic compounds and reducing agents . It interacts with these substances during its oxidation process . In humans, the primary target cells for chromium (VI), a component of calcium chromate, are those of the respiratory tract .
Mode of Action
Calcium chromate acts as an oxidizer, transforming organic compounds or reducing agents into corresponding carbonyl compounds or metal oxides . During this process, the chromium (VI) center in calcium chromate is reduced to chromium (III) . This interaction with its targets results in significant changes at the molecular level.
Biochemical Pathways
The biochemical pathways affected by calcium chromate are primarily related to oxidation processes . The reduction of chromium (VI) to chromium (III) is a key step in these pathways.
Pharmacokinetics
It’s known that calcium, a component of calcium chromate, plays a vital role in various biochemical signaling and physiological functions . The absorption, distribution, metabolism, and excretion (ADME) properties of calcium chromate would likely be influenced by these functions of calcium.
Result of Action
The primary result of calcium chromate’s action is the oxidation of targeted substances and the reduction of chromium (VI) to chromium (III) . This can lead to significant molecular and cellular effects. It’s important to note that calcium chromate is highly toxic and carcinogenic , posing significant health risks.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of calcium chromate. For instance, it’s known that calcium chromate is slightly soluble in water , which could affect its bioavailability and toxicity. Furthermore, it’s a strong oxidizer and reacts with acids and ethanol , indicating that its action could be influenced by the presence of these substances in the environment.
Safety and Hazards
Calcium chromate is highly toxic, carcinogenic, and mutagenic . Prolonged exposure can lead to severe health conditions, such as skin and eye irritation, respiratory problems, and potential carcinogenic effects . If not disposed of properly, calcium chromate can leach into water bodies and soil, causing environmental damage .
将来の方向性
特性
IUPAC Name |
calcium;dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Cr.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAFBXGYHBOUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCrO4 | |
| Record name | CALCIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Calcium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10060-08-9 (dihydrate) | |
| Record name | Calcium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0024717 | |
| Record name | Calcium monochromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium chromate is a yellow powder. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to prevent its spread to the environment., Bright yellow powder or crystals; Sparingly soluble in water at 20 deg C; [ACGIH], YELLOW CRYSTALS OR POWDER. | |
| Record name | CALCIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CALCIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Solubility: 11.600 lb/100 lb water at 60 °F /Calcium chormate dihydrate/, Slightly soluble in water, Soluble in dilute acids, Insoluble in acetone, Insoluble in ethanol, Solubility in water, g/100ml: 22.3 (good) | |
| Record name | CALCIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1 at 68 °F (USCG, 1999), 2.89, 3.12 g/m³ | |
| Record name | CALCIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Calcium chromate | |
Color/Form |
Yellow monoclinic rhombic crystals, Bright yellow powder, Yellow crystals | |
CAS RN |
13765-19-0, 12205-18-4, 53568-70-0 | |
| Record name | CALCIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromate (CrO4(3-)), calcium (2:3), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012205184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053568700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium monochromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1FGH4ZJ4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1000 °C (decomposes) | |
| Record name | CALCIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of Calcium Chromate?
A1: Calcium Chromate has the molecular formula CaCrO4 and a molecular weight of 156.07 g/mol. []
Q2: What crystal structure does anhydrous Calcium Chromate adopt?
A2: Anhydrous Calcium Chromate (CaCrO4) crystallizes in a tetragonal structure, belonging to the space group I41/amd. This structure is characterized by isolated, slightly distorted CrO4 tetrahedra connected to CaO8 dodecahedra through edge- and corner-sharing. []
Q3: How does the presence of water affect the structure of Calcium Chromate?
A3: Research has identified a hydrated form of Calcium Chromate, CaCrO4·H2O, that exhibits a distinct X-ray diffraction pattern compared to the anhydrous form. This difference highlights the structural changes induced by water molecules within the crystal lattice. []
Q4: How does the solubility of Calcium Chromate vary with temperature?
A4: Studies using autoclave experiments have shown that the solubility of Calcium Chromate decreases as temperature increases. While it dissolves readily at boiling point, its solubility is significantly lower at higher temperatures. []
Q5: What happens to Calcium Chromate under reducing conditions at high temperatures?
A5: Calcium Chromate, along with other chromium-rich phases like Ca5Cr3O12 and Ca3(CrO4)2, are unstable under reducing conditions at high temperatures. This instability is relevant in systems where oxygen availability is limited. []
Q6: Can Calcium Chromate form in the presence of other metal oxides at high temperatures?
A6: Yes, Calcium Chromate can coexist with other metal oxides under specific conditions. For example, in the CaO-Al2O3-Cr2O3 system, a ternary intermediate phase called chrome-hauyne (Ca4) can coexist with Calcium Chromate and calcium aluminate phases. []
Q7: Does Calcium Chromate exhibit any catalytic properties?
A7: Research suggests that Calcium Chromate, when incorporated into calcium silicate hydrates, can act as a catalyst in oxidation reactions. Specifically, studies have shown its ability to exchange oxygen during the heterogeneous oxidation of propanol. []
Q8: How does the solubility of Calcium Chromate affect its biological activity?
A8: Studies indicate that the low solubility of Calcium Chromate, compared to soluble chromates like potassium chromate, might be linked to its carcinogenic potential. This low solubility could lead to prolonged retention in body fluids and subsequent interactions with biological systems. [, ]
Q9: What are the primary targets of Calcium Chromate toxicity?
A9: Calcium Chromate primarily affects the respiratory system, causing ulcerations, breathing difficulties, bronchitis, pneumonia, and asthma-like symptoms. It can also impact the gastrointestinal tract, liver, kidneys, and immune system. []
Q10: What is the mechanism behind Calcium Chromate's carcinogenicity?
A10: While the exact mechanism is complex and not fully understood, research suggests that Calcium Chromate's carcinogenicity is linked to its ability to induce chromosomal aberrations in cells. This genotoxic effect is believed to be a key factor in its cancer-causing potential. []
Q11: Is there evidence of Calcium Chromate inducing an immune response?
A11: Yes, studies in mice have demonstrated that Calcium Chromate can induce contact dermatitis, a delayed hypersensitivity reaction mediated by sensitized immune cells. This finding suggests that Calcium Chromate possesses immunogenic properties. []
Q12: How do different chromium valency states compare in terms of their immunotoxic potential?
A12: Research indicates that hexavalent chromium (Cr[VI]), like that found in Calcium Chromate, exhibits a stronger immunotoxic effect in the lungs compared to less reactive trivalent or divalent chromium forms. This difference is linked to its strong oxidizing properties. []
Q13: Does co-exposure with other substances modify the carcinogenic potential of Calcium Chromate?
A13: Studies investigating co-exposure to ozone (O3) and Calcium Chromate in rats suggest that O3 can alter the clearance mechanisms of insoluble Cr[VI] in the lungs. This change could potentially enhance the carcinogenic risk associated with insoluble forms of chromium. []
Q14: How does the carcinogenicity of Calcium Chromate compare to other chromate compounds?
A14: Animal studies have shown that Calcium Chromate induces lung tumors when implanted directly into the bronchi of rats. This carcinogenic potential appears to be shared with other sparingly soluble chromates like strontium chromate, while highly soluble chromates have shown less carcinogenicity in rats. [, ]
Q15: What analytical techniques are used to characterize Calcium Chromate?
A15: Several analytical methods are employed to characterize Calcium Chromate, including:
- X-ray Diffraction (XRD): This technique identifies the crystal structure and phases present in a sample. [, ]
- Scanning Electron Microscopy (SEM): This provides high-resolution images of the material's surface and morphology. []
- Electron Probe Microanalysis (EPMA): This method determines the elemental composition and distribution within a sample. []
- Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature, providing insights into thermal stability and decomposition behavior. []
- Atomic Emission Spectroscopy (AES): This method quantifies the elemental composition of a sample, including the concentration of chromium. []
Q16: What are the environmental concerns associated with Calcium Chromate?
A16: Calcium Chromate, as a hexavalent chromium compound, raises environmental concerns due to its toxicity and potential for bioaccumulation. Improper disposal can contaminate soil and water sources, posing risks to ecosystems and human health. [, ]
Q17: Are there any regulations in place for the safe handling and disposal of Calcium Chromate?
A17: Yes, due to its recognized carcinogenicity and toxicity, Calcium Chromate is subject to strict safety regulations. Occupational exposure limits, handling guidelines, and disposal protocols are in place to minimize risks to human health and the environment. [, ]
Q18: Are there viable alternatives to Calcium Chromate in its various applications?
A18: Research is ongoing to identify and develop safer alternatives to Calcium Chromate, particularly in applications where its toxicity and environmental impact are of concern. These alternatives include less toxic chromium compounds, organic corrosion inhibitors, and other materials with comparable performance characteristics. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






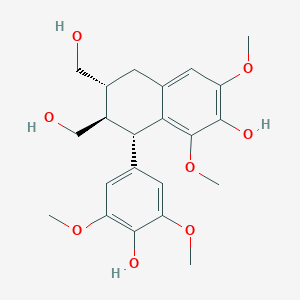
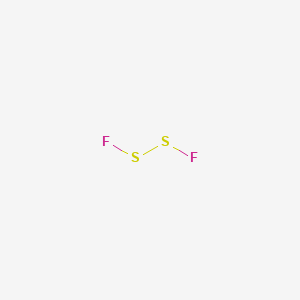
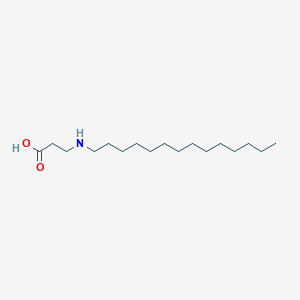
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

